molecular formula C8H14N2O B12874302 5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole

5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B12874302
M. Wt: 154.21 g/mol
InChI Key: DLASMZRMNDSRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to hydrazines or other reduced forms using reducing agents like sodium borohydride.

    Substitution: Substitution reactions at the pyrazole ring, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide, under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate specific pathways, leading to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenyl-1H-pyrazole: Known for its anti-inflammatory properties.

    1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole: Used in agrochemicals for its herbicidal activity.

    1,3-Dimethyl-5-(methylthio)-1H-pyrazole: Investigated for its potential as a pharmaceutical intermediate.

Uniqueness

5-(Ethoxymethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific ethoxymethyl substitution, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-(ethoxymethyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)9-10(8)3/h5H,4,6H2,1-3H3

InChI Key

DLASMZRMNDSRDO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=NN1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.